molecular formula C34H52N2O B11053671 1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol

1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol

Cat. No. B11053671
M. Wt: 504.8 g/mol
InChI Key: WYHNAKAEPXOPDH-UHFFFAOYSA-N
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Description

1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:

    Formation of the Core Structure: The core structure is formed through a series of reactions involving aromatic compounds and alkynes.

    Introduction of Functional Groups: Dimethylamino groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol
  • 4-prop-2-yn-1-ylphenol

Comparison

1,1-Bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol is unique due to its specific structure and functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and versatility in various applications.

properties

Molecular Formula

C34H52N2O

Molecular Weight

504.8 g/mol

IUPAC Name

1,1-bis[4-(dimethylamino)phenyl]octadec-2-yn-1-ol

InChI

InChI=1S/C34H52N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-34(37,30-21-25-32(26-22-30)35(2)3)31-23-27-33(28-24-31)36(4)5/h21-28,37H,6-19H2,1-5H3

InChI Key

WYHNAKAEPXOPDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)O

Origin of Product

United States

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